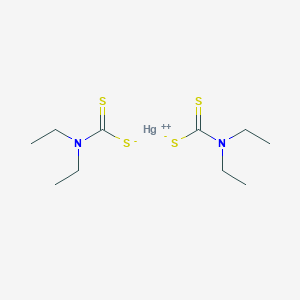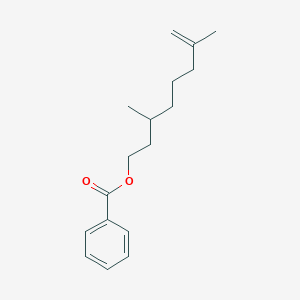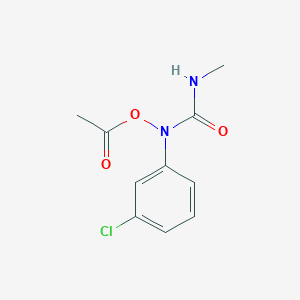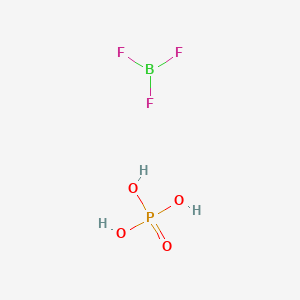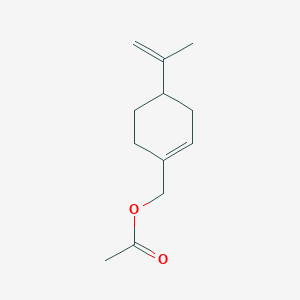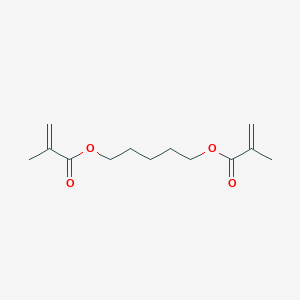
5-Chloro-2-hydroxybenzonitrile
Übersicht
Beschreibung
5-Chloro-2-hydroxybenzonitrile: is an organic compound with the molecular formula C7H4ClNO . It is a derivative of benzonitrile, where a chlorine atom is substituted at the 5-position and a hydroxyl group at the 2-position of the benzene ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-hydroxybenzonitrile is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxybenzonitrile can be achieved through various methods. One common approach involves the reaction of 5-chlorosalicylic acid with thionyl chloride to form 5-chloro-2-chlorobenzonitrile, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Reactions: Substituted benzonitriles.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Amines or other reduced products.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-hydroxybenzonitrile
- 3-Chloro-2-hydroxybenzonitrile
- 5-Bromo-2-hydroxybenzonitrile
- 5-Chloro-3-hydroxybenzonitrile
Comparison: Compared to its analogs, 5-Chloro-2-hydroxybenzonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
5-chloro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDMIXVAYAZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380516 | |
| Record name | 5-chloro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13589-72-5 | |
| Record name | 5-chloro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13589-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary photochemical reactions of 5-chloro-2-hydroxybenzonitrile in aqueous solutions?
A1: this compound undergoes several key photochemical reactions in aqueous solutions:
- Carbene Formation: Upon irradiation, this compound forms a triplet carbene intermediate, 3-cyano-4-oxocyclohexa-2,5-dienylidene, through heterolytic HCl elimination from its triplet excited state. [, ] This carbene exhibits characteristic absorption peaks at 385 nm and 368 nm. []
- Reaction with Oxygen: The carbene intermediate readily reacts with oxygen to produce cyanobenzo-1,4-quinone-O-oxide, characterized by an absorption peak at 470 nm. []
- Reduction by Propan-2-ol: Propan-2-ol reduces the carbene intermediate, yielding the 2-cyanophenoxyl radical, with absorption peaks at 402 nm and 387 nm. []
- Formation of Primary Photoproducts: In deoxygenated solutions, primary photoproducts include 2,5-dihydroxybenzonitrile and biphenyl derivatives. [] The addition of propan-2-ol (0.13 M) leads to the formation of 2-hydroxybenzonitrile. [] In the presence of bromide ions (10^-2 M), 5-bromo-2-hydroxybenzonitrile is produced. []
Q2: How does the presence of bromide ions influence the photochemistry of this compound?
A2: Bromide ions significantly impact the photochemical behavior of this compound by:
- Enhancing Carbene Formation: The quantum yield of carbene formation increases considerably upon the addition of bromide ions, reaching a value of 0.20 compared to 0.062 without bromide. [] This enhancement is attributed to the heavy-atom effect, where bromide ions facilitate intersystem crossing to the triplet state, which is the precursor to carbene formation.
- Formation of Specific Photoproducts: In the presence of bromide ions, 5-bromo-2-hydroxybenzonitrile is formed as a photoproduct. [] This suggests that bromide ions participate in reactions with the photogenerated intermediates.
Q3: What is the role of the cyano (CN) substituent in the photochemistry of this compound?
A3: The cyano (CN) substituent plays a crucial role in the photochemistry of this compound:
- Influencing Excited State Properties: The CN substituent increases the lifetime of the triplet excited state, making it more available for reactions like carbene formation. []
- Enabling Deprotonation: The CN group also lowers the pK* of the lowest excited singlet state to 0.12 ± 0.04, facilitating deprotonation even under neutral conditions. [] This deprotonation can lead to the formation of reactive intermediates like phenoxyl radicals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
